

# Z-LEHD-FMK TFA supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Z-LEHD-FMK TFA

Cat. No.: B10752648

Get Quote

# Z-LEHD-FMK TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Z-LEHD-FMK TFA**, a potent and irreversible inhibitor of caspase-9. This document details its mechanism of action, provides supplier and purchasing information, outlines experimental protocols, and illustrates its role in the intrinsic apoptosis signaling pathway.

## **Core Concepts**

**Z-LEHD-FMK TFA** is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-9. By binding to the active site of caspase-9, it effectively blocks the downstream signaling cascade that leads to apoptosis, or programmed cell death. Its specificity for caspase-9 makes it a valuable tool for studying the intrinsic apoptotic pathway and for investigating the therapeutic potential of targeting this pathway in various diseases.

## **Supplier and Purchasing Information**

**Z-LEHD-FMK TFA** is available from several reputable suppliers catering to the research community. The following table summarizes key purchasing information from prominent vendors. Please note that pricing is subject to change and may vary based on quantity and institutional agreements.



| Supplier          | Catalog Number | Purity        | Available<br>Quantities             |
|-------------------|----------------|---------------|-------------------------------------|
| MedchemExpress    | HY-P1010A      | >98%          | 1 mg, 5 mg, 10 mg, 50<br>mg         |
| Selleck Chemicals | S7313          | >98%          | 5 mg, 10 mg, 50 mg                  |
| TargetMol         | T40602         | >98%          | 1 mg, 5 mg, 10 mg, 50<br>mg, 100 mg |
| Immunomart        | T40602         | Not Specified | 100 mg (currently out of stock)     |

## **Physicochemical Properties**

A clear understanding of the physicochemical properties of **Z-LEHD-FMK TFA** is crucial for its effective use in experimental settings.

| Property                     | Value                     | Reference |
|------------------------------|---------------------------|-----------|
| Molecular Formula            | C34H44F4N6O12             | [1]       |
| Molecular Weight             | 804.74 g/mol              | [1]       |
| CAS Number                   | 524746-03-0               | [1]       |
| Appearance                   | White to off-white powder |           |
| Solubility                   | DMSO: ≥ 100 mg/mL         | [2]       |
| Water: 50 mg/mL              | [3]                       |           |
| Storage                      | Powder: -20°C for 3 years | [3]       |
| In solvent: -80°C for 1 year | [3]                       |           |

## **Mechanism of Action and Signaling Pathway**

**Z-LEHD-FMK TFA** exerts its pro-survival effects by inhibiting caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[1][4] This pathway is triggered by intracellular stress signals,



### Foundational & Exploratory

Check Availability & Pricing

such as DNA damage or growth factor deprivation, which lead to the release of cytochrome c from the mitochondria.[5] In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form a wheel-like structure known as the apoptosome.[2] The apoptosome recruits and activates pro-caspase-9, which then proteolytically activates downstream executioner caspases, such as caspase-3 and caspase-7.
[2] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the dismantling of the cell. **Z-LEHD-FMK TFA** irreversibly binds to the active site of caspase-9, preventing its activation and halting the apoptotic cascade.





Click to download full resolution via product page

### Intrinsic Apoptosis Pathway and Z-LEHD-FMK TFA Inhibition



## **Experimental Protocols**

The following are representative protocols for in vitro and in vivo studies using **Z-LEHD-FMK TFA**. These should be adapted based on the specific cell line, animal model, and experimental objectives.

## **In Vitro Caspase-9 Inhibition Assay**

This protocol describes the use of **Z-LEHD-FMK TFA** to inhibit TRAIL-induced apoptosis in a cancer cell line.

#### Materials:

- HCT116 or other suitable cancer cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Z-LEHD-FMK TFA (stock solution in DMSO)
- Recombinant Human TRAIL/Apo2L
- Phosphate-Buffered Saline (PBS)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer

#### Procedure:

- Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Pre-treatment with Inhibitor: The following day, pre-treat the cells with 20 μM Z-LEHD-FMK
   TFA for 2 hours.[4] A vehicle control (DMSO) should be run in parallel.
- Induction of Apoptosis: Add 50 ng/mL of TRAIL to the appropriate wells.
- Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.



- Cell Harvesting: Gently wash the cells with PBS and then harvest them by trypsinization.
- Apoptosis Analysis: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

## In Vivo Neuroprotection Study in a Rat Model of Spinal Cord Injury

This protocol outlines a general procedure for evaluating the neuroprotective effects of **Z-LEHD-FMK TFA** in a rat model.

#### Materials:

- Male Wistar rats (or other appropriate strain)
- Z-LEHD-FMK TFA
- Sterile saline solution for injection
- Anesthesia (e.g., ketamine/xylazine cocktail)
- Surgical instruments for laminectomy
- · Spinal cord injury contusion device
- Perfusion solutions (saline and paraformaldehyde)
- Histological stains (e.g., H&E, TUNEL)

### Procedure:

 Animal Preparation: Anesthetize the rats and perform a laminectomy at the desired spinal cord level (e.g., T9-T10).

### Foundational & Exploratory





- Spinal Cord Injury: Induce a moderate contusion injury using a standardized impactor device.
- Drug Administration: Immediately following the injury, administer **Z-LEHD-FMK TFA** intravenously at a dose of 0.8 μmol/kg.[1] A vehicle control group should receive an equivalent volume of saline.
- Post-operative Care: Provide appropriate post-operative care, including analgesics and manual bladder expression.
- Behavioral Assessment: Conduct behavioral tests (e.g., BBB locomotor rating scale) at regular intervals to assess functional recovery.
- Tissue Collection: At the designated endpoint (e.g., 7 days post-injury), perfuse the animals with saline followed by 4% paraformaldehyde.
- Histological Analysis: Carefully dissect the spinal cord, process the tissue for histology, and perform staining (e.g., H&E for general morphology, TUNEL for apoptosis) to assess the extent of tissue damage and cell death.





Click to download full resolution via product page

In Vivo Experimental Workflow

## Conclusion



**Z-LEHD-FMK TFA** is an indispensable tool for researchers investigating the intricacies of the intrinsic apoptosis pathway. Its high specificity and potency as a caspase-9 inhibitor allow for precise modulation of this critical cellular process. The information provided in this guide serves as a comprehensive resource for the effective procurement and application of **Z-LEHD-FMK TFA** in both in vitro and in vivo research settings, ultimately contributing to advancements in our understanding of apoptosis and the development of novel therapeutic strategies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Z-LEHD-FMK TFA supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752648#z-lehd-fmk-tfa-supplier-and-purchasing-information]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com